molecular formula C16H22N2O B3359380 Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone CAS No. 851322-39-9

Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone

Cat. No.: B3359380
CAS No.: 851322-39-9
M. Wt: 258.36
InChI Key: AHKQYEODBOZZJS-UHFFFAOYSA-N
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Description

Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone is a heterocyclic compound with a unique spirocyclic structure.

Preparation Methods

The synthesis of Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone involves multiple steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable diamine with a ketone to form the spirocyclic intermediate, followed by further functionalization to introduce the phenyl group .

Chemical Reactions Analysis

Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Phenyl(3,9-diazaspiro[5.5]undecan-3-YL)methanone can be compared with other spirocyclic compounds such as:

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecan-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15(14-4-2-1-3-5-14)18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKQYEODBOZZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80740518
Record name (3,9-Diazaspiro[5.5]undecan-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851322-39-9
Record name (3,9-Diazaspiro[5.5]undecan-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80740518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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